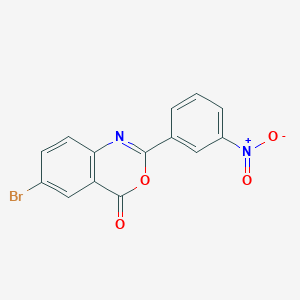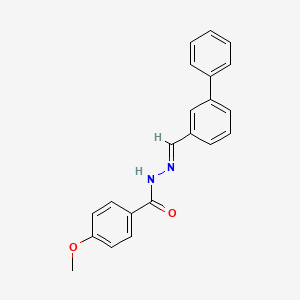
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
6-Bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be synthesized through reactions involving a series of organic intermediates. Hwang et al. (2006) describe a process where a triazin compound undergoes a reaction in a water/pyridine mixture to obtain a closely related compound with a similar molecular structure (Hwang et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is characterized by its unique arrangement of atoms and bonds. Castillo et al. (2017) explored the molecular structure of a similar derivative, analyzing its vibrational properties and reactivities (Castillo et al., 2017).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactions, primarily due to its functional groups. Derbala (1996) investigated the reactivity of a similar benzoxazin compound, observing nucleophilic attacks and condensation reactions (Derbala, 1996).
Physical Properties Analysis
The physical properties of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one include aspects like density and crystal structure. Boren and Zhiyuan (1990) synthesized a related nitro-tetrafuroxano compound, providing insights into its physical characteristics, such as density (Boren & Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its functional groups and molecular structure. For instance, Fenton et al. (1989) described the lipid-altering characteristics of a series of benzoxazin-4-ones, highlighting the impact of molecular modifications on chemical properties (Fenton et al., 1989).
科学的研究の応用
Synthesis and Material Applications
Luminescent Covalent-Organic Polymers (COPs)
Research by Xiang and Cao (2012) has demonstrated the synthesis of porous luminescent COPs through self-polycondensation, where derivatives related to 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one could potentially be utilized. These COPs show promise in detecting nitroaromatic explosives and small organic molecules due to their high sensitivity and selectivity, offering new materials for explosive detection applications (Xiang & Cao, 2012).
Antimicrobial Activity
Newer Quinazolinones
Patel, Mistry, and Desai (2006) explored the synthesis of quinazolinones starting from compounds structurally similar to 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, demonstrating their antimicrobial activity. This suggests the potential use of such derivatives in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Hypolipidemic Activity
Plasma Lipid Alteration
Fenton et al. (1989) described the preparation and plasma lipid-altering characteristics of a series of 4H-3,1-benzoxazin-4-ones, indicating that certain derivatives exhibit hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. This research opens up avenues for the use of such compounds in treating lipid disorders (Fenton et al., 1989).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” would likely depend on the results of initial studies on its properties and potential uses. Given the interest in benzoxazinones for their potential biological activities, it could be a fruitful area for future research .
特性
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN2O4/c15-9-4-5-12-11(7-9)14(18)21-13(16-12)8-2-1-3-10(6-8)17(19)20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYJZVFPQSKQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)
![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)


![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)